(3-(Trifluoromethyl)pyridin-4-yl)methanol

Description

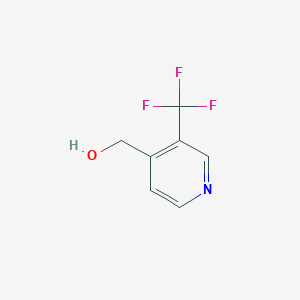

Structure

2D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYTYEWRIOVGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor® for the trifluoromethylation of pyridine derivatives . The reaction conditions often require a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-(Trifluoromethyl)pyridin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-(Trifluoromethyl)pyridin-4-yl)aldehyde or (3-(Trifluoromethyl)pyridin-4-yl)carboxylic acid .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : (3-(Trifluoromethyl)pyridin-4-yl)methanol serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry and agrochemical development. Its structural characteristics allow for the design of new compounds with enhanced biological activity.

2. Biology

- Biochemical Assays : The compound is utilized in biochemical assays due to its ability to interact with biological targets. Its unique properties make it suitable for studying enzyme activity and signal transduction pathways.

3. Medicine

- Therapeutic Potential : Research indicates that this compound has potential therapeutic effects. It is being investigated as a precursor in drug development, particularly for compounds targeting specific diseases.

4. Industry

- Material Production : The compound is used in producing advanced materials such as polymers and coatings due to its stability and reactivity. Its applications extend to the electronics sector where it is utilized in developing specialized coatings.

Case Studies

Several case studies have explored the biological activities of this compound and related compounds:

1. Antibacterial Efficacy

A study demonstrated that derivatives of trifluoromethyl-pyridine exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). High-throughput screening methods identified effective compounds with submicromolar inhibition levels, indicating strong potential for therapeutic applications against resistant bacterial strains.

2. Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of similar derivatives on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis through specific signaling pathways, suggesting their utility in cancer treatment strategies.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

(3-Fluoropyridin-4-yl)methanol (CAS 870063-60-8)

- Structure : Fluorine at the 3-position instead of -CF₃.

- Properties :

- Key Difference : Reduced lipophilicity compared to the -CF₃ analog, impacting membrane permeability .

(2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 131747-41-6)

- Structure : -CF₃ at the 2-position (positional isomer).

- Properties :

- Similarity Score: 0.69 (structural similarity but distinct electronic environment).

- Acidity: The proximity of -CF₃ to the hydroxymethyl group (positions 2 and 4) increases acidity compared to the 3-CF₃ isomer.

- Reactivity: Enhanced susceptibility to nucleophilic substitution at the 4-position due to stronger electron withdrawal .

(3-Ethynylpyridin-4-yl)methanol (Compound 22)

- Structure : Ethynyl (-C≡CH) at the 3-position.

- Properties: Synthesis: Prepared via Sonogashira coupling (82% yield) . Reactivity: Ethynyl groups enable click chemistry modifications, unlike the inert -CF₃ group. Applications: Useful in bioconjugation for imaging probes .

(3-Vinylpyridin-4-yl)methanol (Compound 23)

- Structure : Vinyl (-CH=CH₂) at the 3-position.

- Properties :

Spectroscopic and Physicochemical Properties

<sup>†</sup>Predicted using fragment-based methods.

- 19F NMR Trends: The -CF₃ group in the target compound exhibits upfield shifts compared to monofluorinated analogs, with pH-dependent behavior indicating interactions with the hydroxymethyl group .

Biological Activity

(3-(Trifluoromethyl)pyridin-4-yl)methanol is a compound that has garnered attention in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl moiety. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes, potentially inhibiting their activity. This inhibition can affect various metabolic pathways, leading to altered biological responses.

- Signal Transduction Modulation : The compound may influence signal transduction pathways, affecting cellular responses to external stimuli.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds ranges from 40 to 50 µg/mL, indicating potential efficacy in combating bacterial infections .

- Anticancer Potential : Some derivatives of pyridine compounds have shown cytotoxic effects in cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cells . This suggests that further investigation into its anticancer properties could be beneficial.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are crucial for developing therapies for chronic inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-α .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| (2-(Trifluoromethyl)pyridin-4-yl)methanol | Structure | Antibacterial |

| (4-(Trifluoromethyl)pyridin-3-yl)methanol | Structure | Cytotoxicity |

| (3-(Trifluoromethyl)pyridin-2-yl)methanol | Structure | Anti-inflammatory |

This table highlights how variations in substitution patterns can lead to differences in biological activity, emphasizing the importance of structural analysis in drug design.

Case Studies

Several case studies have investigated the biological activities of pyridine derivatives:

- Study on Antibacterial Efficacy : A study demonstrated that a series of trifluoromethyl-pyridine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a high-throughput screening method to identify effective compounds with submicromolar inhibition levels .

- Cytotoxicity in Cancer Research : In another study focusing on cancer cell lines, derivatives similar to this compound showed promising results in inhibiting cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways .

Q & A

Q. How can researchers optimize the synthesis of (3-(trifluoromethyl)pyridin-4-yl)methanol to improve yield and purity?

Methodological Answer: Synthetic routes for trifluoromethylpyridine alcohols often involve halogenated intermediates. For example, analogous compounds like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol are synthesized via nucleophilic substitution of chlorinated pyridines with fluorides (e.g., KF in DMSO), followed by reduction (e.g., LiAlH4) . To optimize yield:

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group stability.

- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H and <sup>19</sup>F NMR : Identify proton environments (e.g., methanol -OH at δ ~1.5-2.5 ppm) and confirm trifluoromethyl integration (δ ~-60 to -70 ppm for CF3) .

- FT-IR : Detect O-H stretching (~3200-3600 cm<sup>-1</sup>) and C-F vibrations (~1100-1250 cm<sup>-1</sup>) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C7H6F3NO requires m/z 195.11) .

Q. How can researchers assess the stability of this compound under varying conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., analogous pyridine derivatives show mp ~120-290°C) .

- Hydrolytic stability : Incubate in buffered solutions (pH 3-9) at 37°C for 24-72 hours, monitoring degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light (254-365 nm) and track changes using UV spectroscopy .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations can model:

- Electrostatic potential surfaces : Identify electron-deficient sites (e.g., para to CF3 on pyridine) for nucleophilic attack .

- Transition-state energies : Compare activation barriers for SNAr vs. radical pathways in halogenated intermediates .

- Solvent effects : Simulate solvent polarity (e.g., DMSO vs. THF) on reaction thermodynamics using COSMO-RS .

Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for trifluoromethylpyridine derivatives?

Methodological Answer: Contradictions in SAR (e.g., varying bioactivity despite similar substituents) require:

- Crystallographic validation : Solve X-ray structures to confirm regioisomerism (e.g., pyridin-3-yl vs. pyridin-4-yl) .

- Free-Wilson analysis : Decompose substituent contributions to bioactivity using multivariate regression .

- Meta-analysis : Compare datasets across analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ) to identify confounding factors like lipophilicity (logP) .

Q. How can researchers design derivatives of this compound for targeted enzyme inhibition?

Methodological Answer:

- Fragment-based drug design (FBDD) : Use the methanol group as a hydrogen-bond donor to anchor to catalytic residues (e.g., kinases or proteases) .

- Bioisosteric replacement : Substitute CF3 with SF5 or OCF3 to modulate potency and selectivity .

- Prodrug strategies : Convert the -OH group to esters or carbonates for improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.